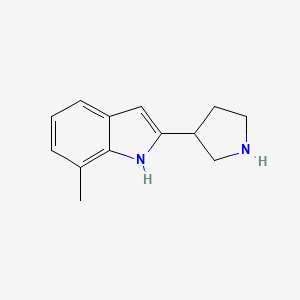

7-Methyl-2-(pyrrolidin-3-YL)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

7-methyl-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-9-3-2-4-10-7-12(15-13(9)10)11-5-6-14-8-11/h2-4,7,11,14-15H,5-6,8H2,1H3 |

InChI Key |

DKXTUVYGLJKWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C3CCNC3 |

Origin of Product |

United States |

Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

The ¹H NMR spectrum of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals would provide information about the electronic environment, neighboring protons, and the number of protons, respectively.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Indole (B1671886) N-H | 8.0 - 8.5 | Broad singlet | 1H |

| Aromatic H (Indole C4, C5, C6) | 6.8 - 7.5 | Multiplets | 3H |

| Pyrrolidine (B122466) N-H | 1.5 - 2.5 | Broad singlet | 1H |

| Pyrrolidine CH (C3') | 3.5 - 4.0 | Multiplet | 1H |

| Pyrrolidine CH₂ (C2', C5') | 2.8 - 3.5 | Multiplets | 4H |

| Pyrrolidine CH₂ (C4') | 1.8 - 2.3 | Multiplet | 2H |

| Methyl C-H (C7-CH₃) | 2.3 - 2.6 | Singlet | 3H |

Note: The exact chemical shifts and multiplicities are predictive and can be influenced by the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Indole C2 | 135 - 140 |

| Indole C7a | 130 - 135 |

| Indole C3a | 125 - 130 |

| Indole C4, C5, C6 | 110 - 125 |

| Indole C7 | 115 - 120 |

| Indole C3 | 100 - 105 |

| Pyrrolidine C2', C5' | 45 - 55 |

| Pyrrolidine C3' | 35 - 45 |

| Pyrrolidine C4' | 25 - 35 |

| Methyl C (C7-CH₃) | 15 - 20 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for establishing the spin systems within the indole and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between the indole and pyrrolidine rings, for instance, by showing a correlation between the pyrrolidine C3' proton and the indole C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations that help to define the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the elemental formula of this compound, which is C₁₃H₁₆N₂. The calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 201.1386 |

| [M+Na]⁺ | 223.1206 |

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The resulting fragment ions are characteristic of the compound's structure. Key fragmentations would be expected to involve the cleavage of the bond between the indole and pyrrolidine rings, as well as fragmentation within the pyrrolidine ring itself. Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. For instance, a characteristic loss of the pyrrolidine moiety or fragments thereof would be anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its indole and pyrrolidine moieties.

The indole ring vibrations are well-characterized. A key feature is the N-H stretching vibration of the indole nitrogen, which typically appears as a sharp to medium band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the indole are expected in the 3000-3100 cm⁻¹ range. Furthermore, characteristic aromatic C=C stretching vibrations can be observed in the 1500-1600 cm⁻¹ region. researchgate.net

The pyrrolidine ring, being a saturated heterocyclic amine, will also contribute to the IR spectrum. The aliphatic C-H stretching vibrations of the CH₂ and CH groups in the pyrrolidine ring and the methyl group at the 7-position of the indole are anticipated between 2850 and 3000 cm⁻¹. The N-H stretching of the secondary amine in the pyrrolidine ring may overlap with the indole N-H stretch or appear as a separate band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ fingerprint region.

Based on data from related indole compounds, a predicted IR data table for this compound is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Pyrrolidine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂, CH) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-N | Stretching | 1000 - 1250 |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |

This table is generated based on typical IR absorption frequencies for the specified functional groups and may not represent experimentally observed values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The indole ring system in this compound is the primary chromophore responsible for its UV absorption.

Indole and its derivatives typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov The first, more intense band, often referred to as the ¹Lₐ band, appears at shorter wavelengths, usually around 200-230 nm. The second band, the ¹Lₑ band, is of lower intensity and appears at longer wavelengths, typically in the 260-290 nm region. nih.gov The position and intensity of these bands can be influenced by the substitution pattern on the indole ring.

The presence of a methyl group at the 7-position and a pyrrolidinyl group at the 2-position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The pyrrolidinyl substituent, being an auxochrome, can interact with the indole's π-electron system, modifying the energy of the electronic transitions.

A representative table of expected UV-Vis absorption maxima for this compound, based on data for related indole derivatives, is provided below. The exact values can vary depending on the solvent used due to solvatochromic effects.

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |

| ¹Lₐ Band | ~ 220 - 230 | Methanol/Ethanol |

| ¹Lₑ Band | ~ 270 - 290 | Methanol/Ethanol |

This table is generated based on typical UV-Vis absorption maxima for substituted indoles and may not represent experimentally observed values.

Chromatographic Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For indole alkaloids and related compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netmdpi.comoup.comrjpharmacognosy.ir

In a typical RP-HPLC setup for the analysis of this compound, a nonpolar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities. mdpi.com Detection is commonly performed using a UV detector set at one of the absorption maxima of the indole chromophore (e.g., ~220 nm or ~280 nm).

The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~220 nm or ~280 nm |

| Column Temperature | 25 - 40 °C |

This table outlines a general HPLC method and specific conditions would require optimization.

The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyrrolidine derivatives, various types of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. mdpi.comjuniperpublishers.comnih.gov

Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com The choice of the CSP or derivatization agent and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based) |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water) |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~220 nm or ~280 nm |

| Column Temperature | Ambient |

This table outlines a general chiral HPLC method and specific conditions would require optimization for the specific enantiomers of this compound.

Computational and Theoretical Investigations of 7 Methyl 2 Pyrrolidin 3 Yl 1h Indole

Molecular Dynamics Simulations

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment. mdpi.com

MD simulations are particularly useful for understanding the flexibility of a molecule like 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole in a biologically relevant environment, such as water. The simulation tracks the trajectory of each atom over a period of time (from nanoseconds to microseconds). Analysis of these trajectories can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from their initial position, one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes.

Regional Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible parts of the molecule. For this compound, the pyrrolidine (B122466) ring and its connection to the indole (B1671886) core would be regions of particular interest.

MD simulations are essential for studying how a molecule interacts with its surroundings. nih.gov These simulations can be performed using either explicit solvent models, where individual solvent molecules (e.g., water) are included, or implicit models, where the solvent is treated as a continuous medium.

An analysis of an MD simulation in an explicit solvent like water would focus on intermolecular interactions, particularly hydrogen bonds. For this compound, potential hydrogen bond donors (the N-H groups of the indole and pyrrolidine rings) and acceptors (the nitrogen atoms) would be monitored to see how they interact with surrounding water molecules. The stability and lifetime of these hydrogen bonds can provide crucial information about the molecule's solvation and its potential to interact with biological targets. nih.gov

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific research detailing the computational and theoretical investigation of the chemical reactivity and reaction mechanisms for the compound this compound.

Studies involving computational methods like Density Functional Theory (DFT), which are used to predict chemical reactivity through analyses such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, have been conducted on structurally related indole and pyrrolidine derivatives. researchgate.netnih.govresearchgate.net However, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound.

Therefore, the detailed research findings and data tables requested for the "Prediction of Chemical Reactivity and Reaction Mechanisms" of this specific compound are not available in the reviewed sources.

Biological Target Identification and Molecular Mechanism of Action Studies

High-Throughput Screening Approaches for Biological Activity

Information regarding the use of high-throughput screening (HTS) to determine the biological activity of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole is not available in the reviewed scientific literature. HTS methodologies are frequently employed in early-stage drug discovery to test large libraries of compounds against specific targets to identify potential "hits" scienceintheclassroom.orgnih.govewadirect.com. These screens can be target-based, such as enzyme inhibition assays nih.gov, or cell-based, measuring a functional cellular response like cAMP accumulation chapman.edu. Without specific studies on this compound, its activity profile from such screens remains undetermined.

Identification of Specific Molecular Targets (e.g., Receptors, Enzymes, Protein-Protein Interactions)

There are no published studies that explicitly identify the specific molecular targets for this compound. While related indole (B1671886) and pyrrolidine (B122466) structures have been shown to interact with a variety of targets—including enzymes like MurA nih.gov, receptors such as the GLP-1R researchgate.net, and protein-protein interactions like the MDM2-p53 interface acs.org—these findings cannot be directly attributed to this compound without direct experimental evidence.

No data from in vitro binding assays, such as radioligand binding or surface plasmon resonance (SPR), are available for this compound. These assays are crucial for quantifying the affinity of a compound for its putative target, but such characterization has not been reported for this specific molecule.

There is no evidence from enzyme inhibition or activation assays to suggest that this compound modulates the activity of any specific enzyme. While related scaffolds have shown inhibitory activity against enzymes like H+,K+-ATPase nih.gov and indoleamine 2,3-dioxygenase (IDO1) mdpi.com, the enzymatic activity of the subject compound is uncharacterized.

Specific data from cellular assays designed to confirm target engagement and measure downstream signaling effects for this compound are absent from the scientific literature. Techniques like the Cellular Thermal Shift Assay (CETSA) are used to confirm that a compound binds to its intended target within a cellular environment, but no such studies have been published for this compound researchgate.netnih.gov.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound has not been elucidated. Understanding the mechanism requires detailed studies that follow target identification and characterization.

There is no information to determine whether this compound acts as an orthosteric or allosteric modulator of a biological target. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a distinct site to influence the target's function nih.govnih.gov. The mode of binding for this compound remains unknown.

A comprehensive search of scientific literature and databases has been conducted to gather information on the chemical compound “this compound” specifically pertaining to the requested sections on its biological and molecular activity.

The search did not yield any specific studies, data, or research articles for the exact compound “this compound”. Consequently, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the provided outline, which requires focusing solely on this specific molecule.

Information regarding the following topics for "this compound" is not available in the public domain:

Competitive vs. Non-Competitive Inhibition kinetics

Modulation of Protein-Protein Interactions (PPIs)

Cellular Pathway Analysis (Gene Expression, Proteomics)

Receptor-Ligand Docking and Molecular Modeling of Interactions

In Vivo Proof-of-Concept Studies in Animal Models focusing on mechanistic insights

Therefore, the generation of a thorough, informative, and scientifically accurate article as per the user's request cannot be fulfilled at this time. To do so would require speculating or using data from structurally related but distinct compounds, which would violate the instruction to focus solely on "this compound".

Structure Activity Relationship Sar Studies of 7 Methyl 2 Pyrrolidin 3 Yl 1h Indole Analogues

Systematic Modification of the Indole (B1671886) Core

The indole nucleus of 7-methyl-2-(pyrrolidin-3-yl)-1H-indole offers multiple positions for substitution, allowing for fine-tuning of its pharmacological profile. Modifications at the 7-position, as well as other positions on the bicyclic ring system, have been explored to understand their influence on biological activity.

Variation of Substitution at the 7-Methyl Position

While systematic SAR studies focusing exclusively on the 7-position of the 2-(pyrrolidin-3-yl)-1H-indole scaffold are not extensively documented in publicly available literature, research on related indole-based compounds suggests that substitution at this position can significantly impact activity. The 7-position is located in a sterically hindered region, and modifications can influence the molecule's orientation within a receptor's binding pocket. Generally, small, lipophilic groups at this position are tolerated and can enhance binding affinity by interacting with hydrophobic pockets in the receptor. The introduction of larger or polar groups at the C7 position would be expected to alter the compound's binding mode and could either enhance or diminish its activity depending on the specific target's topology.

Modifications at Other Indole Ring Positions (e.g., N1, C3, C4, C5, C6)

Modifications at other positions of the indole ring have been more thoroughly investigated in analogous systems, providing valuable insights into the SAR of this compound class.

N1 Position: The indole nitrogen (N1) is a common site for substitution. Alkylation or arylation at this position can modulate the electronic properties of the indole ring and introduce additional interaction points with the biological target. Studies on related indole derivatives have shown that N-substitution can be a key determinant of agonist versus antagonist activity at certain receptors. For instance, in a series of N-piperidinyl indoles, the substituent on the indole nitrogen was crucial for binding affinity to the nociceptin (B549756) opioid receptor (NOP) nih.gov.

C5 Position: The C5 position is one of the most frequently modified sites on the indole ring. Its solvent-exposed location in many receptor binding pockets makes it amenable to substitution without causing significant steric hindrance. Research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has shown that introducing substituents at the C5 position can be advantageous. For example, substituting the C5 position with a fluorine atom or a methoxy (B1213986) group has been shown to enhance binding affinity for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT) mdpi.com. Similarly, in another series of indole derivatives targeting SERT and the dopamine (B1211576) D2 receptor, halogen substitution at C5 led to more potent compounds compared to the unsubstituted analogues mdpi.com.

| Compound | Indole C5-Substituent (R) | Linker (n) | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) |

|---|---|---|---|---|

| Analog 1 | -H | 4 | >1000 | 15.2 |

| Analog 2 | -F | 3 | 128 | >1000 |

| Analog 3 | -OCH3 | 4 | >1000 | 9.2 |

Table 1. Impact of C5-Indole Substitution on Receptor Affinity in a Series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Analogues. Data from mdpi.com.

C3, C4, and C6 Positions: Substitution at these positions is less common but can be used to modulate selectivity and physicochemical properties. The position of the pyrrolidinyl group itself (at C2 versus C3) has a profound impact. Studies comparing 2- and 3-substituted N-piperidinyl indoles found that 2-substituted derivatives generally exhibited higher binding affinities and full agonist activity at the NOP receptor, whereas 3-substituted analogues were typically partial agonists nih.gov. This highlights the critical role of the substituent's location on the indole core in determining the nature of the biological response.

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is another key component of the pharmacophore, and its modifications, including stereochemistry and substitution patterns, are critical for optimizing biological activity nih.govresearchgate.net.

Stereochemical Variations of the Pyrrolidine Ring

The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1H-indole contains a stereocenter at the C3 position. The spatial orientation of substituents is a significant feature, as different stereoisomers can lead to distinct biological profiles due to differential binding to enantioselective proteins nih.gov. In many classes of bioactive molecules, one enantiomer is significantly more potent than the other. For instance, studies on benzopyran derivatives with a 3-methylpyrrolidine (B1584470) moiety found that the (R)-configuration promoted a pure estrogen receptor α antagonist profile, which was different from the profile of the (S)-methylpyrrolidine or unsubstituted pyrrolidine analogues nih.gov. Although specific data for the enantiomers of this compound are not detailed, it is highly probable that the (R) and (S) enantiomers would exhibit different affinities and/or efficacies at their biological targets.

Substitution Patterns on the Pyrrolidine Ring (e.g., N-substitution, C-substitution)

N-Substitution: The nitrogen atom of the pyrrolidine ring is a primary site for modification, being substituted in a high percentage of FDA-approved drugs containing this scaffold nih.gov. N-alkylation, particularly N-methylation, often increases basicity and can enhance interactions with anionic residues, such as aspartate, in receptor binding sites. In a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitution on the pyrrolidine ring with methylbenzylamine groups resulted in compounds with nanomolar affinity for the h5-HT1D receptor and a 100-fold selectivity over the h5-HT1B receptor nih.gov. This demonstrates that bulky N-substituents can be accommodated and can confer selectivity.

C-Substitution: Adding substituents to the carbon atoms of the pyrrolidine ring can influence the ring's conformation (puckering) and introduce new interactions. In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position of the pyrrolidine offered better in vitro potency nih.gov. In another study on pyrrolidine acid analogs, a cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for potent dual PPARα/γ agonism nih.gov.

| Compound | Pyrrolidine Ring Modification | h5-HT1D Affinity (Ki, nM) | h5-HT1B Affinity (Ki, nM) | Selectivity (1B/1D) |

|---|---|---|---|---|

| Parent Compound | Unsubstituted Pyrrolidine | 18 | 160 | 9 |

| Analog 4 | N-(3-methylbenzyl) | 2.1 | 210 | 100 |

| Analog 5 | N-(4-methylbenzyl) | 1.5 | 160 | 107 |

Table 2. Effect of N-Substitution on the Pyrrolidine Ring on Serotonin Receptor Affinity and Selectivity in 3-[2-(pyrrolidin-1-yl)ethyl]indole Analogues. Data from nih.gov.

Linker Modifications and Their Impact on Activity

In the core structure of this compound, the indole and pyrrolidine rings are directly connected. In this context, "linker modifications" can be interpreted as alterations to this direct connectivity, such as changing the attachment points on either ring.

As previously mentioned, the point of attachment on the indole ring is a critical determinant of activity. Shifting the heterocyclic substituent from the C3 to the C2 position of the indole has been shown to convert partial agonists into full agonists at the NOP receptor in a related series nih.gov. This suggests that the geometry and vector of the pyrrolidine ring relative to the indole core are fundamental to the resulting pharmacological action. Inserting a flexible linker, such as an ethyl chain, between the two rings, as seen in 3-[2-(pyrrolidin-1-yl)ethyl]indoles, creates a different class of compounds with its own distinct SAR profile, often targeting serotonin receptors with high affinity nih.gov. The length and rigidity of such a linker are crucial; studies on other multi-target ligands have shown that linkers of two to four methylene (B1212753) units are often optimal for dual receptor affinity uj.edu.pl. The absence of a linker in the title compound creates a more rigid structure, which can lead to higher selectivity for a specific target if the conformation is optimal for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in drug discovery for developing mathematical models that correlate the chemical structure of compounds with their biological activity. For indole-based compounds, these models are crucial for predicting the potency of new analogues and guiding synthetic efforts.

Development of Predictive Models

While specific QSAR models for this compound are not documented in available literature, the development of such models would typically involve the synthesis of a series of analogues with variations at key positions. These positions include substitutions on the indole ring, modifications of the 7-methyl group, and alterations to the pyrrolidine ring. The biological activity of these compounds against a specific target would be determined, and this data, along with calculated molecular descriptors, would be used to build a predictive QSAR model.

For structurally related indole derivatives, QSAR models have been successfully developed. For instance, in studies of indole analogues as monoamine oxidase (MAO) inhibitors, CoMFA (Comparative Molecular Field Analysis) has been employed. These models have demonstrated good predictive power, with cross-validated r² values indicating a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity. nih.gov Such an approach for this compound analogues would likely involve aligning the structures and calculating steric and electrostatic fields to derive a 3D-QSAR model.

Table 1: Hypothetical Data for QSAR Modeling of this compound Analogues

| Compound ID | R1-substituent (Indole) | R2-substituent (Pyrrolidine) | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, nM) |

| 1 | 7-CH₃ | H | 3.1 | -0.17 | -1.24 | 150 |

| 2 | 7-Cl | H | 3.8 | 0.23 | -0.97 | 85 |

| 3 | 7-OCH₃ | H | 2.9 | -0.27 | -0.55 | 210 |

| 4 | 7-CH₃ | N-CH₃ | 3.4 | -0.17 | -1.24 | 120 |

| 5 | 7-CH₃ | N-C₂H₅ | 3.7 | -0.17 | -1.24 | 180 |

This table presents hypothetical data to illustrate the parameters that would be used in developing a QSAR model.

Identification of Key Pharmacophoric Elements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole and pyrrolidine-containing compounds, common pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor from the indole N-H group.

A hydrogen bond acceptor or positive ionizable feature associated with the secondary amine of the pyrrolidine ring.

A hydrophobic feature represented by the 7-methyl group.

In broader studies of indolopyrimidines and related congeners, pharmacophore models have been developed that include two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring. nih.gov Such models have demonstrated statistical significance and good predictive power for their respective targets. nih.gov The validation of a pharmacophore model for this compound analogues would be crucial for its use in virtual screening to identify new potential lead compounds. google.com

Ligand Efficiency and Lipophilicity Analysis in SAR Optimization

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in modern drug discovery used to assess the quality of compounds and guide their optimization. LE relates the potency of a compound to its size (heavy atom count), while LLE links potency to lipophilicity (LogP or LogD). researchgate.netresearchgate.net

Similarly, an increase in potency that is not accompanied by a significant rise in LogP would lead to a more favorable LLE. uni.lu Empirical evidence suggests that successful drug candidates often have a high LLE, typically greater than 6. researchgate.net

Table 2: Hypothetical Ligand Efficiency and Lipophilicity Data for this compound Analogues

| Compound ID | pIC50 | Heavy Atom Count | LogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | 6.82 | 16 | 0.43 | 3.1 | 3.72 |

| 2 | 7.07 | 16 | 0.44 | 3.8 | 3.27 |

| 3 | 6.68 | 17 | 0.39 | 2.9 | 3.78 |

| 4 | 6.92 | 17 | 0.41 | 3.4 | 3.52 |

| 5 | 6.74 | 18 | 0.37 | 3.7 | 3.04 |

This table presents hypothetical data to illustrate the calculation of ligand efficiency metrics.

Advanced Applications and Research Tools Derived from 7 Methyl 2 Pyrrolidin 3 Yl 1h Indole

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the complex functions of biological systems. The 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole scaffold offers a versatile platform for the design and synthesis of such probes, enabling researchers to visualize, identify, and validate the roles of specific proteins and pathways.

Fluorescent Probes for Imaging and Target Validation

While specific fluorescent probes derived directly from this compound are not extensively documented in publicly available literature, the indole (B1671886) core is a well-established fluorophore. Indole derivatives are known to exhibit intrinsic fluorescence, and this property can be modulated and enhanced through chemical modifications. The general strategy for developing a fluorescent probe from this scaffold would involve the introduction of a fluorophore or the modification of the existing indole structure to optimize its photophysical properties.

For instance, functionalization of the indole ring or the pyrrolidine (B122466) moiety could be explored to create derivatives with enhanced quantum yields and Stokes shifts, making them suitable for cellular imaging applications. These probes could then be used to visualize the localization of the compound within cells and to validate its engagement with specific biological targets through techniques like fluorescence microscopy.

Affinity-Based Probes for Proteomic Studies

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of a small molecule. mq.edu.aunih.gov An affinity-based probe derived from this compound would typically incorporate two key features: a photo-reactive group and a reporter tag.

The design of such a probe would involve strategically modifying the parent compound to include these functionalities without significantly diminishing its binding affinity for its target proteins. The photo-reactive group, often a diazirine or benzophenone, allows for covalent cross-linking to the target protein upon UV irradiation. uni-muenchen.de The reporter tag, such as an alkyne or azide, enables the subsequent attachment of a biotin (B1667282) or fluorescent reporter molecule via click chemistry for enrichment and identification of the labeled proteins by mass spectrometry. nih.gov While specific examples for this compound are not available, this established methodology provides a clear path for its use in target deconvolution studies.

Use as a Scaffold for Rational Drug Design Lead Generation (pre-clinical stage)

The this compound structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the generation of new lead compounds in preclinical drug discovery.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds that retain the biological activity of a known active compound. nih.gov The this compound scaffold can serve as a template for such endeavors. For example, the indole core could be replaced with other heterocyclic systems like indazoles or benzimidazoles to generate new chemical entities with potentially improved properties such as selectivity, solubility, or metabolic stability. rsc.orgnih.gov

Bioisosteric replacement is another key strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties. ufrj.br In the context of the this compound scaffold, bioisosteric replacements could be applied to various parts of the molecule. For instance, the methyl group on the indole ring could be replaced with other small alkyl groups or halogens to modulate lipophilicity and binding interactions. Similarly, the pyrrolidine ring could be replaced with other saturated heterocycles to explore different conformational spaces and vector orientations for substituent attachment. researchgate.net

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Indole | Indazole, Benzimidazole, Azaindole | Alter electronic properties, hydrogen bonding patterns, and metabolic stability. |

| Pyrrolidine | Piperidine, Tetrahydrofuran, Thiazolidine | Modify ring size and conformation, introduce new interaction points. |

| 7-Methyl group | -Cl, -F, -CH2OH | Modulate lipophilicity, introduce polar contacts. |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov The this compound molecule can be deconstructed into its constituent fragments, namely the 7-methyl-indole and the 3-aminopyrrolidine (B1265635) moieties, which can be included in fragment libraries for screening.

The pyrrolidine scaffold, in particular, is of significant interest in FBDD due to its ability to sample three-dimensional chemical space effectively. nih.gov The non-planar nature of the pyrrolidine ring allows for the presentation of substituents in diverse spatial orientations, which can lead to improved binding affinity and selectivity. nih.gov Furthermore, the 7-azaindole (B17877) fragment, a close relative of the indole core, is recognized as a privileged fragment in medicinal chemistry. researchgate.net Hits identified from screening these fragments can then be grown or linked together in a structure-guided manner to generate more potent and selective lead compounds.

Potential Utility in Non-Biological Applications (e.g., Material Science, Organic Electronics, if applicable)

Based on a comprehensive review of available scientific literature, there is currently no documented evidence to suggest the application of this compound or its direct derivatives in the fields of material science or organic electronics. The research focus for this compound and its analogs has been predominantly centered on its biological activities and potential therapeutic applications.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information regarding the development of This compound as an analytical standard for research purposes. The synthesis, characterization, and certification data required to detail its establishment as a reference material are not present in published research or technical documentation.

Therefore, the requested article section containing detailed research findings and data tables on this specific topic cannot be generated at this time.

Future Directions and Unexplored Avenues in the Research of 7 Methyl 2 Pyrrolidin 3 Yl 1h Indole

Exploration of Novel Biological Targets and Therapeutic Areas

The hybrid structure of 7-Methyl-2-(pyrrolidin-3-YL)-1H-indole, combining a methylated indole (B1671886) ring with a pyrrolidine (B122466) substituent at the 2-position, suggests a rich potential for diverse biological activities. Indole alkaloids, found extensively in nature, are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. benthamdirect.comnih.govresearchgate.net Similarly, the pyrrolidine ring is a cornerstone of many synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemical features that are crucial for target binding. nih.govnih.gov

Future research should systematically screen this compound against a broad panel of biological targets to uncover its therapeutic potential. Based on the activities of related structures, several areas warrant investigation:

Oncology: Many indole derivatives exert anticancer effects by targeting crucial cellular machinery. nih.govbohrium.com Potential mechanisms to investigate for this compound include the inhibition of tubulin polymerization, interference with DNA replication, or modulation of key signaling pathways involved in cancer cell proliferation and survival, such as kinase pathways. nih.govdovepress.com Spiro[indole-pyrrolidine] compounds, for instance, have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. acs.orgresearchgate.net

Neurodegenerative Diseases: The indole nucleus is a core component of neurotransmitters like serotonin (B10506) and melatonin, and many indole derivatives exhibit neuroprotective properties. mdpi.com Future studies could explore the potential of this compound to modulate neuroinflammatory pathways, reduce oxidative stress, or interact with receptors implicated in diseases like Alzheimer's or Parkinson's disease. mdpi.com

Infectious Diseases: The indole scaffold has been a source of antimicrobial and antiviral agents. nih.govasm.org Research could focus on the efficacy of this compound against drug-resistant bacterial strains or its ability to inhibit viral replication enzymes. The pyrrolidine moiety is also found in several antibacterial agents. nih.gov

An initial broad-based screening approach could be followed by more focused investigations based on preliminary results. The following table outlines potential biological targets for initial investigation.

| Potential Biological Target | Therapeutic Area | Rationale Based on Structural Moieties |

| Tubulin | Oncology | Indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | The indole ring is a common scaffold in kinase inhibitors. nih.gov |

| MDM2-p53 Interaction | Oncology | Spiro-indole-pyrrolidine structures have shown promise as inhibitors of this protein-protein interaction. acs.orgresearchgate.net |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Indole-based structures can mimic endogenous neurotransmitters and may interact with enzymes involved in their metabolism. |

| NLRP3 Inflammasome | Neurodegenerative/Inflammatory Diseases | Indole derivatives have been shown to suppress NLRP3 inflammasome activation, reducing neuroinflammation. mdpi.com |

| Bacterial Cell Division Proteins (e.g., FtsZ) | Infectious Diseases | Both indole and pyrrolidine scaffolds are present in various antimicrobial compounds. nih.govasm.org |

| Viral Proteases/Polymerases | Infectious Diseases | Heterocyclic compounds are frequently explored as inhibitors of key viral enzymes. |

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The efficient and environmentally benign synthesis of novel compounds is a cornerstone of modern drug discovery. Future research into this compound should prioritize the development of advanced synthetic methodologies that are both scalable and sustainable. Traditional multi-step syntheses of complex heterocyclic systems can be inefficient, time-consuming, and generate significant waste.

Modern approaches that could be explored include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing waste. tandfonline.com The development of an MCR to assemble the core structure of this compound from simple, readily available starting materials would be a significant advancement.

Catalyst-Free and Metal-Free Reactions: Many traditional methods for indole synthesis rely on metal catalysts, which can be costly and pose environmental concerns. rsc.org Recent advancements have demonstrated the synthesis of 2-substituted indoles without the need for catalysts, often using green solvents like ethanol. rsc.org Exploring such conditions for the synthesis of the target molecule is a promising avenue.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. Microwave irradiation, in particular, has been successfully used for the synthesis of pyrrolidine derivatives. tandfonline.com

A comparative overview of a potential sustainable synthetic approach versus a traditional linear synthesis is presented below.

| Feature | Traditional Linear Synthesis | Proposed Sustainable Approach |

| Strategy | Stepwise construction of the indole ring, followed by functionalization and coupling with a pre-formed pyrrolidine derivative. | One-pot multicomponent reaction or a tandem Sonogashira-cyclization reaction. mdpi.com |

| Solvents | Often relies on chlorinated or other non-environmentally friendly organic solvents. | Utilization of green solvents such as water or ethanol. rsc.orgmdpi.com |

| Catalysts | May require heavy metal catalysts (e.g., Palladium, Copper) with potential for leaching into the final product. | Aims for catalyst-free conditions or the use of recyclable, heterogeneous catalysts. rsc.org |

| Energy Input | Typically involves prolonged heating under reflux. | Employs energy-efficient methods like microwave irradiation to reduce reaction times. tandfonline.com |

| Waste Generation | Generates significant waste from multiple steps, purifications, and solvent usage. | High atom economy and fewer steps lead to reduced waste generation. |

| Overall Efficiency | Lower overall yield due to multiple steps. | Potentially higher overall yield and significantly reduced synthesis time. |

Multi-Omics Integration for Comprehensive Biological Context Elucidation

To fully understand the biological impact of a novel compound like this compound, a systems-level approach is necessary. Multi-omics integration—the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a small molecule within a biological system. nih.govnashbio.com This approach can help to identify the mechanism of action, uncover off-target effects, and discover biomarkers for efficacy or toxicity. ahajournals.orgfrontlinegenomics.com

A future research workflow could involve treating a relevant cell line (e.g., a cancer cell line or a neuronal cell line) with the compound and then applying a suite of omics technologies:

Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, revealing the cellular pathways that are affected.

Proteomics: To quantify changes in protein levels, providing a more direct link to cellular function and identifying the specific proteins that the compound may be targeting or modulating.

Metabolomics: To measure changes in the levels of small-molecule metabolites, which can indicate alterations in metabolic pathways and provide insights into the compound's functional effects.

By integrating these datasets, researchers can construct a comprehensive picture of the compound's biological activity, moving beyond a single target to understand its network-level effects. nih.govmdpi.com

| Omics Layer | Technology | Potential Insights for this compound |

| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and perturbed signaling pathways (e.g., apoptosis, inflammation, cell cycle). |

| Proteomics | Mass Spectrometry | Quantification of protein expression changes, identification of direct binding partners (target deconvolution), and analysis of post-translational modifications. |

| Metabolomics | Mass Spectrometry, NMR | Profiling of metabolic shifts, identification of impacted biochemical pathways (e.g., energy metabolism, lipid synthesis), and discovery of functional biomarkers. |

| Integrated Analysis | Bioinformatics & Machine Learning | Construction of a comprehensive mechanism-of-action model, identification of causal relationships between gene, protein, and metabolite changes, and prediction of therapeutic and adverse effects. nih.govresearchgate.net |

Application in Advanced Biological Systems and Disease Models (animal studies focusing on mechanism)

Following promising in vitro characterization, the next crucial step is to evaluate the efficacy and mechanism of action of this compound in vivo. The use of advanced disease models, particularly in animals, is essential to understand the compound's pharmacokinetics, pharmacodynamics, and therapeutic potential in a complex physiological system.

Based on the potential therapeutic areas identified, several animal models could be employed:

Oncology: If in vitro studies suggest anticancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard approach to assess tumor growth inhibition. nih.govacs.org More advanced patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) could provide more clinically relevant data.

Neurodegenerative Diseases: For potential neuroprotective effects, neurotoxin-induced models of Parkinson's disease (e.g., using MPTP) or transgenic mouse models of Alzheimer's disease could be utilized. mdpi.com These models allow for the assessment of behavioral outcomes, as well as the analysis of brain tissue for markers of neuroinflammation, oxidative stress, and neuronal survival.

Inflammatory Diseases: If anti-inflammatory activity is observed, models such as collagen-induced arthritis in rodents could be employed to study the compound's effect on joint inflammation and damage.

These in vivo studies should be designed not only to measure efficacy but also to elucidate the mechanism of action. This can be achieved by collecting tissues for biomarker analysis (e.g., measuring the levels of inflammatory cytokines or the phosphorylation status of a target kinase) and correlating these molecular changes with the observed therapeutic effects. nih.gov

| Disease Area | Potential Animal Model | Key Mechanistic Questions to Address |

| Oncology (e.g., B-cell Lymphoma) | KARPAS-422 Lymphoma Xenograft Model | Does the compound inhibit tumor growth in vivo? Does it engage its target in the tumor tissue? Does it induce apoptosis or cell cycle arrest? |

| Parkinson's Disease | MPTP-induced Mouse Model | Does the compound improve motor deficits? Does it protect dopaminergic neurons from degeneration? Does it reduce neuroinflammation and oxidative stress in the brain? mdpi.com |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Mice | Does the compound reduce paw swelling and clinical arthritis scores? Does it lower the levels of pro-inflammatory cytokines in the serum and joints? |

| Cisplatin-Induced Nephrotoxicity | Rodent model of cisplatin-induced organ damage | Can the compound protect against kidney damage induced by chemotherapy? Does it modulate pathways related to oxidative stress and inflammation (e.g., NF-κB, STAT-3)? nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.